1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, a sulfonyl group, a piperidine ring, and a pyrrolidin-3-ol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Piperidine Introduction: The sulfonylated thiophene is reacted with piperidine under appropriate conditions to introduce the piperidine ring.
Pyrrolidin-3-ol Formation: Finally, the piperidine derivative is reacted with a suitable reagent to form the pyrrolidin-3-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid
- 1-(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
Uniqueness
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with biological systems in ways that similar compounds may not.
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRSYBYJGMIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.